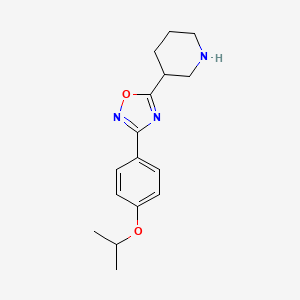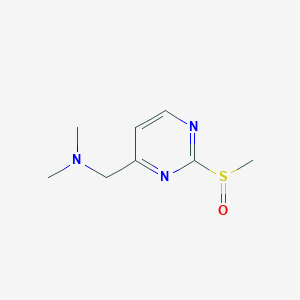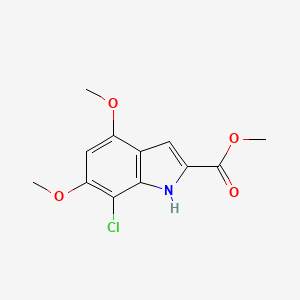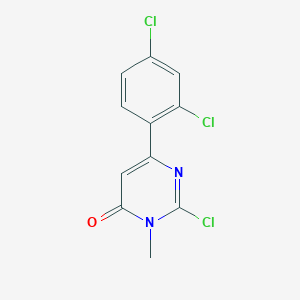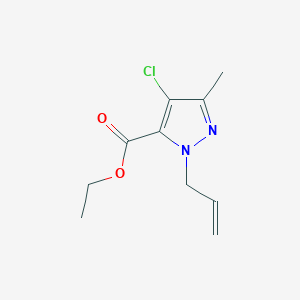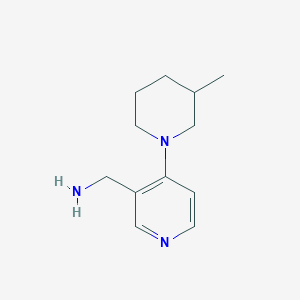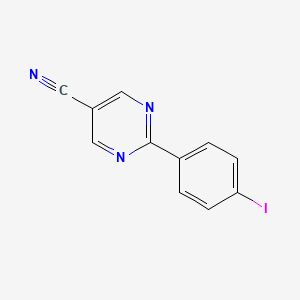
2-(4-Iodophenyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has gained attention for its potential use in medicinal chemistry, especially in the development of anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-iodoaniline with 2-chloro-5-cyanopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(4-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids, and is carried out in the presence of a base like potassium carbonate in a solvent such as ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an aminophenylpyrimidine derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: Its derivatives are used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to arrest the cell cycle at the G2/M phase and upregulate caspase-3 levels further contributes to its anticancer effects .
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)pyrimidine-5-carbonitrile
- 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(4-Iodophenyl)pyrimidine-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher atomic number compared to other halogens can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy as an anticancer agent .
属性
分子式 |
C11H6IN3 |
|---|---|
分子量 |
307.09 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
InChI 键 |
ZNWGOHPJCGCAHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


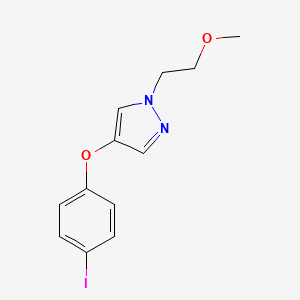
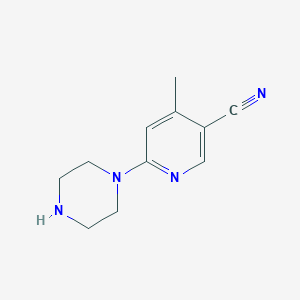
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)


